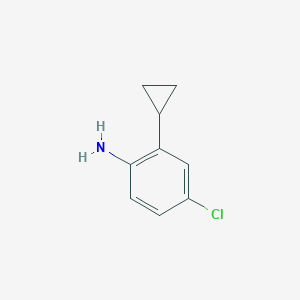

4-Chloro-2-cyclopropylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyclopropylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDPTNBIDTWCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis and Advanced Preparation Methodologies

Established Synthetic Routes to N-Cyclopropylanilines and Related Structures

The formation of the crucial C-N bond in N-cyclopropylanilines is a key challenge that has been addressed through several powerful catalytic and non-catalytic methods.

The Buchwald-Hartwig amination stands as a cornerstone in the synthesis of N-cyclopropylanilines. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org In the context of 4-Chloro-2-cyclopropylaniline, this would typically involve the reaction of a dihalogenated benzene (B151609) derivative with cyclopropylamine (B47189) in the presence of a palladium catalyst and a suitable base. rsc.orgresearchgate.net The reaction has proven to be versatile, allowing for the coupling of various aryl bromides with cyclopropylamine in moderate to high yields. researchgate.netacs.org The choice of phosphine (B1218219) ligands, such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF), has been instrumental in expanding the scope of this reaction to include primary amines and improving reaction rates and yields. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-arylamine. wikipedia.org

A specific protocol for synthesizing N-cyclopropylanilines involves using a catalyst system of Pd2(dba)3 and BrettPhos with sodium tert-pentoxide as the base in toluene. rsc.org This method has been successfully applied to produce 4-Chloro-N-cyclopropylaniline from 4-chlorobromobenzene. rsc.org

Table 1: Key Features of Buchwald-Hartwig Amination for N-Cyclopropylaniline Synthesis

| Feature | Description |

| Catalyst | Palladium-based, often with phosphine ligands (e.g., BINAP, BrettPhos) |

| Reactants | Aryl halide (e.g., 4-chlorobromobenzene) and cyclopropylamine |

| Base | Strong, non-nucleophilic bases like sodium tert-butoxide or sodium tert-pentoxide |

| Solvent | Aprotic solvents such as toluene |

| Advantages | High functional group tolerance, broad substrate scope, generally good yields |

While the Buchwald-Hartwig amination is a powerful tool, other C-N bond-forming reactions offer alternative pathways to cyclopropylaniline scaffolds. numberanalytics.com

One such alternative is the Ullmann condensation , a copper-catalyzed reaction that couples aryl halides with amines. wikipedia.orgorganic-chemistry.org Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, making the conditions milder. wikipedia.org The Ullmann-type reactions are comparable to the Buchwald-Hartwig reaction but often necessitate higher temperatures. wikipedia.org

Another approach is nucleophilic aromatic substitution (SNA r) . wikipedia.orgnumberanalytics.commasterorganicchemistry.compressbooks.pub This reaction involves the attack of a nucleophile, such as an amine, on an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a leaving group. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com For a substrate like this compound, the chloro group can act as the leaving group, although the cyclopropyl (B3062369) group's electronic influence would need to be considered.

Condensation reactions provide a direct route to functionalized cyclopropyl-aryl structures. A notable method involves the condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane. researchgate.net This two-step process, which doesn't require purification of the intermediate, yields N-cyclopropylanilines in high yields. researchgate.net

Furthermore, tandem reactions involving condensation can lead to complex molecular architectures. For instance, a tandem condensation/intramolecular rearrangement/proton transfer reaction has been utilized to synthesize α-(benzylamino)cyclobutanones, which could potentially be adapted for cyclopropyl structures. researchgate.net The Knoevenagel condensation, followed by a Corey-Chaykovsky cyclopropanation, is another powerful sequence for constructing donor-acceptor cyclopropanes. researchgate.net

Green Chemistry Principles in the Synthesis of Cyclopropylaniline Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to create more environmentally benign and sustainable processes. numberanalytics.com

A key aspect of green chemistry is the reduction or elimination of hazardous solvents and the minimization of energy consumption. rsc.org Research into the synthesis of cyclopropylaniline derivatives has explored these principles. For example, electrosynthesis has emerged as a promising alternative to traditional methods, offering more selective and safer reaction pathways with lower energy consumption. rsc.org An electrochemical approach for the [3+2] annulation of N-cyclopropylanilines and alkenes proceeds via direct electrolysis without the need for a catalyst. nih.gov

The use of more environmentally friendly solvents is also a focus. In the iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines, ethanol (B145695) was found to be a suitable and non-toxic solvent, providing good yields of the desired products. acs.org

Atom economy, a concept that emphasizes maximizing the incorporation of all reactant atoms into the final product, is a fundamental pillar of green chemistry. numberanalytics.com Synthetic methods with high atom economy are inherently more efficient and generate less waste.

Scalable Production and Process Intensification via Flow Chemistry Approaches

Process Intensification (PI) represents a paradigm shift in chemical process design, aiming to create substantially smaller, cleaner, safer, and more energy-efficient technologies. semanticscholar.orgbeilstein-journals.org Key strategies in PI involve integrating multiple operations into a single unit (multifunctional reactors) and utilizing novel energy sources or reaction conditions to enhance performance. canterbury.ac.nzutwente.nl Flow chemistry, a cornerstone of process intensification, involves conducting chemical reactions in a continuous stream rather than in a traditional batch reactor. This methodology offers significant advantages, particularly for scalable production. ansto.gov.au

The primary benefits of employing flow chemistry include superior control over reaction parameters such as temperature, pressure, and residence time. ansto.gov.au The high surface-area-to-volume ratio in microreactors or continuous flow systems allows for highly efficient heat exchange, mitigating the risks associated with highly exothermic reactions, which are common in the synthesis of aromatic amines. canterbury.ac.nzseqens.com This enhanced safety profile is crucial for industrial-scale production, as it minimizes the potential for thermal runaways and the formation of hazardous byproducts. seqens.com

Table 1: Potential Applications of Process Intensification in the Synthesis of this compound

| Technology | Key Advantages | Relevance to Synthesis |

|---|---|---|

| Continuous Flow Reactors (Micro/Milli) | Superior heat and mass transfer, precise control of residence time, enhanced safety with hazardous reagents, ease of scalability. beilstein-journals.orgcanterbury.ac.nz | Ideal for controlling exothermic steps like nitration or diazotization and for handling unstable intermediates. |

| Reactive Distillation | Combines reaction and separation in a single unit, increases conversion for equilibrium-limited reactions by continuously removing products. utwente.nl | Could be applied to drive reactions like amination or etherification to completion. |

| Catalytic Static Mixers | Intensifies mass and energy transport, ensuring uniform reaction conditions and preventing hotspot formation. semanticscholar.org | Beneficial for catalytic hydrogenation or coupling reactions, leading to higher selectivity and yield. |

Synthesis of Derivatized this compound Analogues

The synthesis of derivatized analogues of this compound is crucial for exploring structure-activity relationships in various chemical and pharmaceutical research programs. Several synthetic strategies have been developed to introduce diverse functional groups onto the aromatic ring or to utilize the aniline (B41778) as a scaffold for more complex structures.

One effective method involves a Smiles rearrangement. This approach uses substituted phenols and 2-chloro-N-cyclopropylacetamide as starting materials. researchgate.net The initial reaction under basic conditions yields an ether intermediate, which subsequently rearranges upon further base treatment to form the corresponding N-cyclopropylaniline. researchgate.net This strategy is scalable and has been successfully used to prepare 4-Chloro-N-cyclopropylaniline in good yield. researchgate.net

Another versatile technique is the palladium-catalyzed coupling of cyclopropylamine with various substituted bromobenzenes. acs.org This method allows for the synthesis of a range of analogues with different electronic properties, such as introducing additional electron-withdrawing or electron-donating groups onto the benzene ring. For instance, the coupling of 3-chloro-bromobenzene with cyclopropylamine provides access to 3-chloro-N-cyclopropylaniline (3-Cl-CPA). acs.org

Direct derivatization can also be achieved starting from a pre-functionalized aniline. A patent describes the synthesis of 2-chloro-6-fluoro-4-cyclopropylaniline, which starts with 2-chloro-6-fluoro-4-iodoaniline. google.com The cyclopropyl group is introduced via a reaction involving cyclopropyl bromide, demonstrating that additional halogen substituents can be incorporated into the core structure. google.com

Furthermore, the this compound scaffold can serve as a building block in more complex transformations. In one example, cyclopropylanilines undergo a photoredox-catalyzed (3+2) annulation with cyclopropenes. rsc.org This reaction, mediated by an iridium photocatalyst, constructs highly valuable bicyclo[3.1.0]hexane scaffolds, demonstrating the utility of the aniline derivative in accessing complex carbocyclic structures with multiple stereocenters. rsc.org

Table 2: Selected Methods for the Synthesis of this compound Analogues

| Starting Material(s) | Reaction Type | Product Analogue | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorophenol; 2-Chloro-N-cyclopropylacetamide | Smiles Rearrangement | 4-Chloro-N-cyclopropylaniline | 62% | researchgate.net |

| 2-Chloro-6-fluoro-4-iodoaniline; Cyclopropyl bromide | Cyclopropylation | 2-Chloro-6-fluoro-4-cyclopropylaniline | Not Specified | google.com |

| N-cyclopropyl-4-methoxy-2,6-dimethylaniline; Difluorocyclopropene | (3+2) Annulation | Difluoro-bicyclo[3.1.0]hexane derivative | 69% | rsc.org |

| 3-Bromochlorobenzene; Cyclopropylamine | Pd-catalyzed Coupling | 3-Chloro-N-cyclopropylaniline | ~85-92% (general) | acs.org |

Elucidating the Reactivity and Transformation Pathways of 4 Chloro 2 Cyclopropylaniline

Fundamental Radical Cation Chemistry of Anilino-Cyclopropanes

The presence of the cyclopropyl (B3062369) group on the aniline (B41778) scaffold makes it an effective probe for studying single-electron transfer (SET) oxidation reactions. acs.org The unique and predictable reactivity of the cyclopropyl ring upon oxidation provides valuable mechanistic insights.

Anilines, including cyclopropyl-substituted variants, are particularly susceptible to oxidation through a Single Electron Transfer (SET) mechanism. acs.org This process involves the removal of a single electron from the nitrogen atom of the aniline moiety, typically initiated by chemical oxidants, electrochemical methods, or photosensitizers, to form a highly reactive amine radical cation. acs.orgnih.gov

The formation of the radical cation is a critical first step that initiates the subsequent chemical transformations characteristic of this class of compounds. nih.gov The relative ease of this oxidation makes N-cyclopropylanilines excellent candidates for probing the oxidative properties of various chemical systems. acs.orgnih.gov The stability and subsequent reaction pathways of the generated radical cation are influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro-substituent in 4-chloro-2-cyclopropylaniline, are expected to influence the rate of subsequent reactions. acs.org

Following the initial SET oxidation, the generated N-cyclopropylaniline radical cation undergoes a spontaneous and irreversible ring-opening of the cyclopropyl group. nih.govethz.chresearchgate.net This reaction is rapid and is driven by the significant release of strain energy, which is approximately 28 kcal/mol, associated with the three-membered ring. acs.org

This irreversible cleavage of the cyclopropane (B1198618) ring is a key feature of anilino-cyclopropane chemistry and serves as a mechanistic hallmark for the involvement of a radical cation intermediate. nih.govresearchgate.net The ring-opening process is so efficient that it can outcompete other potential radical cation quenching pathways, such as back electron transfer or quenching by antioxidants. acs.orgethz.ch The process results in the formation of a more stable distonic radical cation, where the radical and the cation are separated. acs.org The rate of this ring-opening can be influenced by substituents on the cyclopropyl ring; for instance, a phenyl-substituted cyclopropyl group on a 4-chloroaniline derivative shows a ring-opening rate constant of 1.7 × 10⁸ s⁻¹. researchgate.net

The irreversible ring-opening of the cyclopropylamine (B47189) radical cation leads to the formation of an iminium ion intermediate that also possesses a carbon-centered radical. nih.govresearchgate.net This distonic radical cation is a versatile intermediate that can undergo several downstream reactions. acs.org

Iminium ions are powerful electrophiles that are key intermediates in many organic reactions, including Mannich reactions and reductive aminations. beilstein-journals.orgwikipedia.org Their generation from anilino-cyclopropanes proceeds via the radical cation ring-opening pathway. The resulting intermediate, an iminium ion with a C-centered radical, can then react further by either combining with other radical species present in the reaction medium (like nitric oxide) or undergoing a second oxidation step. nih.govwustl.edu

Nitrosation Reactions and Mechanistic Probing

The reaction of N-cyclopropylanilines with nitrous acid serves as a powerful tool for investigating the underlying reaction mechanisms of N,N-dialkyl aromatic amines. The specific products formed provide strong evidence for the involvement of radical cation intermediates. nih.gov

When N-cyclopropyl-N-alkylanilines are treated with nitrous acid, they undergo a rapid reaction characterized by the specific cleavage of the cyclopropyl group from the nitrogen atom. nih.gov A notable example is the nitrosation of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline in aqueous acetic acid. This reaction selectively cleaves the cyclopropyl group, yielding the corresponding N-alkyl-N-nitrosoaniline as the major nitrogen-containing product. nih.govresearchgate.net

The reaction also produces a series of products derived from the fragmentation of the cyclopropane ring, confirming its cleavage. nih.govresearchgate.net The specific products and their yields from this reaction are detailed in the table below.

| Product | Yield (%) |

| 4-chloro-N-methyl-N-nitrosoaniline | 76% |

| Cinnamaldehyde | 55% |

| 3-phenyl-5-hydroxyisoxazoline | 26% |

| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8% |

| Table based on research findings from the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid. nih.govresearchgate.net |

The selective cleavage of the cyclopropyl group and the nature of the resulting products strongly support a mechanism involving radical cations in the nitrosation of N,N-dialkyl aromatic amines. nih.govresearchgate.net The proposed mechanism suggests that the reaction is initiated by the formation of an amine radical cation. nih.govacs.org

This radical cation then undergoes the rapid and irreversible cyclopropyl ring-opening discussed previously. nih.gov This step generates an iminium ion with a C-centered radical. This intermediate can then react with nitric oxide (NO), which is present under nitrosation conditions, or be further oxidized to dictate the final product distribution. nih.govresearchgate.net This pathway explains both the selective loss of the cyclopropyl group and the formation of the various ring-opened byproducts. nih.gov

Photochemical Transformations and Light-Mediated Reactions

The interaction of light with this compound initiates a cascade of reactive intermediates, enabling a variety of synthetic transformations. These photochemical reactions, particularly those involving visible light photoredox catalysis, have emerged as powerful methods for constructing complex molecular architectures under mild conditions.

Visible Light Photoredox Catalysis for Intermolecular [3+2] Annulations of Cyclopropylanilines

Visible light photoredox catalysis has been successfully employed to achieve intermolecular [3+2] annulations of cyclopropylanilines with alkenes and alkynes, yielding five-membered carbocycles and cyclic allylic amines, respectively. This methodology offers a versatile and efficient route to valuable molecular scaffolds.

The reaction is initiated by the photoexcitation of a ruthenium or similar photoredox catalyst, which then oxidizes the cyclopropylaniline to its corresponding radical cation. This radical cation is a key intermediate that undergoes subsequent transformations. The process is characterized by its high functional group tolerance, allowing for the annulation of a wide range of substituted cyclopropylanilines and unsaturated partners.

A typical reaction mechanism involves the following key steps:

Photoexcitation of the photocatalyst (e.g., Ru(bpz)₃²⁺) by visible light.

Single-electron transfer (SET) from the cyclopropylaniline to the excited photocatalyst, generating the cyclopropylaniline radical cation and the reduced form of the photocatalyst.

Ring-opening of the cyclopropylamine radical cation to form a distonic radical cation.

Addition of the distonic radical cation to an alkene or alkyne.

Cyclization to form a five-membered ring.

Reduction of the resulting radical cation by the reduced photocatalyst to afford the final product and regenerate the ground-state photocatalyst.

An alternative electrochemical approach for this [3+2] annulation has also been developed, proceeding through a chain reaction mechanism without the need for a photocatalyst.

Table 1: Examples of Intermolecular [3+2] Annulations of Cyclopropylanilines

| Cyclopropylaniline Derivative | Unsaturated Partner | Photocatalyst | Product Type | Reference |

|---|---|---|---|---|

| N-cyclopropylaniline | Styrene | Ru(bpz)₃²⁺ | Aniline-substituted 5-membered carbocycle | |

| 2-bromo-N-cyclopropylaniline | Phenylacetylene | Ru(bpz)₃²⁺ | Cyclic allylic amine | |

| Monocyclic cyclopropylaniline | 1,3-conjugated diynes | Not specified | Conjugated cyclopentene adducts |

Asymmetric Photocycloadditions with Electron-Rich Olefins

The development of asymmetric variants of these photocycloadditions has enabled the synthesis of enantioenriched cyclopentylamines. By employing a dual catalytic system that combines a visible-light photoredox catalyst with a chiral hydrogen-bonding catalyst, high levels of enantioselectivity can be achieved in the [3+2] cycloaddition of N-aryl cyclopropylanilines with a variety of electron-rich and electron-neutral olefins.

This asymmetric transformation provides access to a diverse range of biologically significant molecules in a highly atom-economical manner. The chiral hydrogen-bonding catalyst is believed to control the facial selectivity of the addition of the distonic radical cation to the olefin. The reaction tolerates a range of substituents on both the cyclopropylaniline and the olefin, highlighting its synthetic utility.

Mechanisms of Photochemical C-C and C-N Bond Activation

The key step in the photochemical transformations of cyclopropylanilines is the activation and cleavage of the C-C bond of the cyclopropyl ring. This process is initiated by the single-electron oxidation of the aniline nitrogen, which leads to the formation of an amine radical cation. The strain of the three-membered ring facilitates its opening in the radical cation state, resulting in the formation of a more stable distonic radical cation where the radical and cation are separated.

In addition to C-C bond activation, photochemical methods can also be employed for C-N bond activation. While less common for cyclopropylanilines, visible light photoredox catalysis has been utilized to activate C-N bonds in other primary amines, often through their conversion to redox-active imines. The oxidation of these imines can lead to the generation of radical intermediates that can undergo further reactions, including C-N bond cleavage. The cleavage of C-N bonds is generally more challenging than C-C bond cleavage due to the higher bond dissociation energy and lower polarity of the C-N bond.

Electrochemical Reactivity and Redox Behavior

The electrochemical properties of this compound are central to its reactivity in both photochemical and electrochemical settings. The ease with which it can be oxidized to a radical cation dictates its participation in a variety of synthetic transformations.

Electrosynthesis of N-Cyclopropylaniline Radical Cations

The radical cation of N-cyclopropylaniline can be readily generated through electrochemical oxidation. This process involves the removal of a single electron from the nitrogen atom of the aniline moiety at an anode. The stability and subsequent reactivity of this radical cation are influenced by the substitution pattern on the aromatic ring and the nature of the solvent system.

The generation of the radical cation is a key step in the electrochemical [3+2] annulation of N-cyclopropylanilines with alkenes. In this reaction, the electrochemically generated radical cation initiates a chain reaction, leading to the formation of the desired carbocycle without the need for an external photocatalyst or chemical oxidant.

Investigation of Anodic Oxidation Pathways

The anodic oxidation of aniline and its derivatives has been the subject of extensive study. The initial step is typically a one-electron oxidation to form a radical cation. This radical cation can then undergo a variety of follow-up reactions, including deprotonation, dimerization, and nucleophilic attack by the solvent or other species present in the electrolyte solution.

For N-cyclopropylanilines, the primary anodic oxidation pathway involves the opening of the cyclopropyl ring following the initial electron transfer, as discussed previously. However, other pathways, such as attack at the aromatic ring, may also be possible depending on the reaction conditions and the specific substitution pattern of the aniline. The study of the anodic oxidation pathways of this compound can provide valuable insights into its reactivity and help in the design of new synthetic methodologies.

Redox Neutral Annulation Reactions in Electrochemistry

The field of synthetic organic electrochemistry offers a sustainable and powerful platform for the construction of complex molecular architectures. A notable advancement in this area is the development of redox-neutral annulation reactions, which allow for the formation of cyclic compounds without the need for external chemical oxidants or reductants. Research has demonstrated the successful application of electrochemistry in promoting the [3+2] annulation of N-cyclopropylanilines with various alkenes. This methodology is particularly relevant to derivatives such as this compound, as studies on closely related structures provide significant insights into its reactivity.

Experimental studies have shown that this electrochemical annulation is tolerant of various substituents on the aromatic ring of the N-cyclopropylaniline, including chloro groups. nih.gov This indicates the applicability of the method to substrates like this compound. The reaction proceeds efficiently without the need for a catalyst, relying solely on direct electrolysis. nih.gov Mechanistic investigations, including experiments using a divided cell and measurements of the catalytic current, support the operation of a chain reaction process. nih.gov

Detailed research findings for the electrochemical [3+2] annulation of a representative chloro-substituted N-cyclopropylaniline with different alkenes are summarized in the table below. These results highlight the yields and diastereoselectivity of the reaction under specific electrochemical conditions.

Table 1: Electrochemical Redox-Neutral [3+2] Annulation of 4-Chloro-N-cyclopropylaniline with Alkenes nih.gov

| Entry | Alkene | Product | Yield (%) | d.r. |

|---|---|---|---|---|

| 1 | Styrene | 1-(4-chlorophenyl)-3-phenylcyclopentan-1-amine | 75 | 2:1 |

| 2 | Acrylonitrile | 4-((4-chlorophenyl)amino)cyclopentane-1-carbonitrile | 68 | 1:1 |

| 3 | 1-bromo-2-vinylbenzene | 1-(4-chlorophenyl)-3-(2-bromophenyl)cyclopentan-1-amine | 72 | 1:1 |

| 4 | 2-vinylnaphthalene | 1-(4-chlorophenyl)-3-(naphthalen-2-yl)cyclopentan-1-amine | 65 | 1:1 |

| 5 | 1-methoxy-4-vinylbenzene | 1-(4-chlorophenyl)-3-(4-methoxyphenyl)cyclopentan-1-amine | 78 | 1:1 |

| 6 | Phenylacetylene | 1-(4-chlorophenyl)-3-phenylcyclopent-2-en-1-amine | 55 | - |

Reaction conditions: 4-Chloro-N-cyclopropylaniline (0.2 mmol), alkene (1.0 mmol), n-Bu4NBF4 (0.2 M) in CH3CN (5 mL), undivided cell, constant current (2 mA), 9 h.

The data demonstrates that the electrochemical redox-neutral annulation provides a viable pathway for the synthesis of functionalized cyclopentane derivatives from chloro-substituted N-cyclopropylanilines. The yields are generally good, although the diastereoselectivity can vary depending on the alkene partner. nih.gov The successful annulation with a range of alkenes, including those with electron-donating and electron-withdrawing groups, as well as an alkyne, underscores the synthetic utility of this electrochemical strategy. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-Chloro-2-cyclopropylaniline, ¹H and ¹³C NMR spectroscopy provide definitive data for the assignment of each proton and carbon atom, confirming the substitution pattern on the aromatic ring and the integrity of the cyclopropyl (B3062369) moiety.

In a typical ¹H NMR spectrum of this compound, the protons of the cyclopropyl group appear as a set of multiplets in the upfield region, usually between 0.5 and 2.5 ppm. The methine proton (CH) of the cyclopropyl ring adjacent to the aniline (B41778) ring is expected to be a multiplet due to coupling with the adjacent CH₂ protons. The diastereotopic methylene (B1212753) protons of the cyclopropyl ring will also present as complex multiplets. The aromatic protons appear in the downfield region, typically between 6.5 and 7.5 ppm. Their splitting patterns (doublets, doublets of doublets) and coupling constants are indicative of their relative positions on the benzene (B151609) ring. The amine (NH₂) protons usually appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbons of the cyclopropyl group are observed at high field, typically between 5 and 25 ppm. The aromatic carbons resonate in the range of 115 to 150 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the nitrogen (C-N) can be specifically assigned based on their characteristic chemical shifts and the electronic effects of the substituents. chemicalbook.com For instance, in related N-cyclopropylanilines, the cyclopropyl carbons have been observed at distinct chemical shifts, which aids in their assignment. rsc.org

Detailed analysis of 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for unambiguous correlation between directly bonded protons and carbons, as well as identifying proton-proton coupling networks, thus solidifying the complete structural assignment of this compound.

Table 1: Representative NMR Data for Substituted Anilines

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aniline | CDCl₃ | 3.68 (s, 2H, NH₂), 6.77 (d, 2H, ArH), 6.89 (t, 1H, ArH), 7.28 (t, 2H, ArH) | 115.24, 118.76, 129.43, 146.59 |

| 4-Chloroaniline | CDCl₃ | 3.60 (s, 2H, NH₂), 6.62 (dd, 2H, ArH), 6.89 (t, 2H, ArH) | 115.69 (d), 116.10 (d), 142.57 (d), 156.38 (d) |

| 3,5-Dimethyl-N-cyclopropylaniline | CDCl₃ | 6.43 (s, 2H), 6.41 (s, 1H), 4.06 (s, 1H), 2.41 (m, 1H), 2.25 (s, 6H), 0.71 (m, 2H), 0.50 (m, 2H) | 148.85, 138.89, 119.87, 111.20, 25.40, 21.63, 7.53 |

| Note: Data is illustrative and sourced from general findings for related structures. rsc.orgrsc.org Specific data for this compound may vary. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula with high confidence. innovareacademics.inresearchgate.net For this compound, HRMS provides the exact mass of the molecular ion, which can be compared to the calculated theoretical mass to confirm its elemental composition (C₉H₁₀ClN). This technique is crucial for verifying the identity of a synthesized compound and assessing its purity. cleancontrolling.com

Instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of providing mass accuracy to within a few parts per million (ppm). innovareacademics.ineurachem.org The high resolving power of these instruments allows for the separation of ions with very similar mass-to-charge ratios, which is essential for distinguishing the target compound from potential impurities. researchgate.net

In a typical HRMS analysis of this compound, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The measured mass of this ion is then used to confirm the molecular formula. For example, a related compound, N-(4-chloro-2-cyclopropylphenyl)acetamide, would show a specific molecular ion peak in its HRMS spectrum, confirming its structure. The presence of the chlorine atom is also evident from the characteristic isotopic pattern of the molecular ion peak, where the ratio of the M⁺ to the (M+2)⁺ peak is approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 2: HRMS Data for Related N-Cyclopropylaniline Derivatives

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 3,5-Dimethyl-N-cyclopropylaniline | C₁₁H₁₆N | 162.128 | 162.128 |

| Annulation product of 4-chloro-N-cyclopropylaniline and an alkene | C₁₇H₁₈NCl | 272.120 | 272.120 |

| Annulation product of N-cyclopropylaniline and another alkene | C₁₂H₁₃ClN₂ | 221.084 | 221.084 |

| Data sourced from studies on related N-cyclopropylaniline compounds. rsc.org |

The high accuracy of HRMS is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. thermofisher.com This level of precision is vital in synthetic chemistry for ensuring the correct product has been formed and for detecting any closely related impurities. nih.gov

Transient Absorption Spectroscopy (e.g., Laser Flash Photolysis) for Kinetic Studies of Intermediates

Upon excitation with a laser pulse, anilines can form excited singlet and triplet states. ethz.ch For substituted anilines, these excited states can undergo various processes, including intersystem crossing, fluorescence, and electron transfer reactions. rsc.orgrsc.org In the presence of suitable electron acceptors, electron transfer from the aniline to the acceptor can occur, generating the aniline radical cation. rsc.orgacs.org The formation and decay of these transient species can be monitored by observing their absorption spectra at different time delays after the laser pulse. acs.org

For this compound, laser flash photolysis could be used to investigate the properties of its triplet excited state and its radical cation. The radical cation of N-cyclopropylanilines is of particular interest due to the potential for the cyclopropyl ring to act as a mechanistic probe. acs.orgresearchgate.net The rate of ring-opening of the cyclopropylaminyl radical cation can be a sensitive indicator of the electronic environment and can be studied using this technique. researchgate.net

Kinetic studies would involve measuring the rate constants for the decay of the transient species, which provides information about their reactivity. For example, the quenching rate constants of the triplet state by various reactants can be determined, shedding light on the mechanisms of photochemical reactions involving this compound. rsc.org

Table 3: Kinetic Data for Transient Species of Related Anilines

| System | Transient Species | λmax (nm) | Lifetime | Quenching Rate Constant (kq) |

| C₆₀ and p-substituted anilines | Aniline radical cation | - | - | Varies with substituent |

| 2-Anthraquinone sulfonate (2AN) and N-cyclopropylaniline (CPA) | CPA•+ | ~495 | ~580 ns | - |

| Methylene Blue and substituted anilines | Aniline radical | - | - | Follows Sandros-Boltzmann model |

| Data is illustrative and based on studies of related aniline derivatives. rsc.orgethz.chacs.org |

X-ray Crystallography of Related Analogues and Derivatives for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govutah.edu While a crystal structure for this compound itself was not found in the provided search results, the crystallographic analysis of its derivatives and analogues provides valuable insights into its likely solid-state conformation and intermolecular interactions. rsc.org

The crystal structures of N-(chlorophenyl)pyridinecarboxamides and other related amide derivatives have been extensively studied. dcu.ie These studies reveal how the substitution pattern on the aniline ring influences molecular packing and hydrogen bonding motifs. For instance, in a series of N-(chlorophenyl)pyridinecarboxamides, the primary hydrogen bonding interactions often involve N-H···N(pyridine) or amide-amide interactions, leading to the formation of chains or other supramolecular assemblies. dcu.ie

In the case of derivatives of this compound, one would expect the crystal packing to be influenced by a combination of factors:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the chlorine atom can act as a weak hydrogen bond acceptor.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions.

The crystal structure of a related compound, N-(4-chlorophenyl)benzothioamide, shows that molecules are linked via N-H···S=C hydrogen bonds, forming chains. researchgate.net Similarly, the crystal structures of other amides derived from chloroanilines often exhibit extensive hydrogen bonding networks. ajol.infomdpi.com The analysis of such structures provides a model for how this compound might behave in the solid state.

Table 4: Crystallographic Data for Related Aniline Derivatives

| Compound | Space Group | Unit Cell Parameters | Key Intermolecular Interactions |

| N-(4-chlorophenyl)benzothioamide | P2/c | a = 11.943 Å, b = 12.689 Å, c = 7.9764 Å, β = 109.30° | N-H···S hydrogen bonds |

| N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide | - | - | N-H···O and C-H···O hydrogen bonds |

| 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | - | - | Intramolecular N-H···O and intermolecular C=O···H-O hydrogen bonds |

| Data sourced from crystallographic studies of related aniline derivatives. researchgate.netajol.infomdpi.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. vub.bescispace.com It is based on the principle that the energy of a system can be determined from its electron density. mdpi.com This approach has been widely applied to understand the fundamental properties of a vast array of chemical systems. scispace.comabinit.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.netmalayajournal.org A smaller gap suggests that less energy is required to excite an electron, often correlating with higher reactivity. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Term | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. ajchem-a.com Higher energy often indicates greater nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. ajchem-a.com Lower energy often indicates greater electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. ajchem-a.commalayajournal.org |

Computational modeling using DFT is instrumental in mapping out the potential energy surfaces of chemical reactions. chemrxiv.org This allows for the identification of reaction pathways, intermediates, and, crucially, transition states. The ability to calculate the energies of these species helps in understanding reaction mechanisms and predicting the feasibility of a particular transformation. rsc.org

For N-cyclopropylanilines, a key reaction is the irreversible ring-opening of the cyclopropyl (B3062369) group following an initial single-electron transfer (SET) oxidation. acs.org This process is driven by the release of strain energy from the three-membered ring. acs.org Computational studies can model this process, calculating the activation energy for the ring-opening of the resulting radical cation. researchgate.net For instance, studies on related N-cyclopropylaniline systems have shown that the formation of an amine radical cation is a key step, which is then followed by a rapid opening of the cyclopropyl ring. researchgate.net DFT calculations can predict the barriers for such steps, providing insight into the reaction kinetics. chemrxiv.org

Thermochemical analysis through computational methods allows for the prediction of the thermodynamic stability of molecules and their reaction products. nih.gov By calculating properties such as enthalpy of formation and Gibbs free energy, one can predict the spontaneity of a reaction and the relative stability of isomers.

For 4-Chloro-2-cyclopropylaniline, DFT calculations can be used to determine its stability relative to potential rearrangement or degradation products. The stability of the cyclopropyl ring itself is a key factor. While thermodynamically strained, it is kinetically stable. Computational analysis can quantify the strain energy and predict the conditions under which ring-opening becomes favorable. For example, the radical cation of a similar compound, 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline, undergoes cyclopropane (B1198618) ring opening with a specific rate constant, indicating that the loss of resonance energy can be compensated by the formation of a more stable radical. researchgate.net

Conceptual DFT for Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and chemical hardness from the electron density. vub.bemdpi.comnumberanalytics.com These descriptors offer a powerful way to understand and predict chemical reactivity. mdpi.comnih.gov Key reactivity indices include:

Electronic Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system. mdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. mdpi.com

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic character of a molecule. mdpi.com

Fukui Functions (f(r)): Describe the change in electron density at a particular point when an electron is added or removed, thus identifying the most electrophilic or nucleophilic sites within a molecule. mdpi.com

These descriptors can be calculated for this compound to predict its behavior in various reactions. For example, the Fukui functions could pinpoint whether electrophilic attack is more likely to occur at the nitrogen atom or at specific positions on the aromatic ring.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Application to this compound |

| Chemical Potential (μ) | The negative of electronegativity. mdpi.com | Indicates the molecule's general tendency to donate or accept electrons. |

| Chemical Hardness (η) | Resistance to change in electron configuration. mdpi.com | Provides insight into the molecule's stability and polarizability. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. mdpi.com | Predicts the molecule's behavior as an electrophile in reactions. |

| Fukui Functions (f(r)) | The derivative of the electron density with respect to the number of electrons. mdpi.com | Identifies the specific atomic sites most susceptible to nucleophilic or electrophilic attack. |

Advanced Quantum Chemical Calculations for Energetic Refinement

While DFT is a workhorse, higher-level quantum chemical methods can provide more accurate energy calculations, which is crucial for definitive predictions of reaction barriers and thermochemistry. unige.ch Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often used with large basis sets, offer a systematic way to approach the exact solution of the Schrödinger equation. numberanalytics.com

For reactions involving this compound, such as its oxidation or the subsequent ring-opening, these advanced calculations can be used to refine the energies of transition states and intermediates identified at the DFT level. This provides a more reliable picture of the reaction mechanism and can be critical when experimental data is scarce or ambiguous.

Computational Screening and Rational Design of New Reactants and Catalytic Systems

The predictive power of computational chemistry can be harnessed to screen virtual libraries of compounds or catalysts for desired properties. researchgate.net This rational design approach can accelerate the discovery of new reactions and functional molecules.

In the context of this compound, computational screening could be employed to design new derivatives with tailored electronic properties. For example, by systematically varying substituents on the aromatic ring or the cyclopropyl group in a computational model, one could identify modifications that enhance its reactivity in a desired pathway or improve its stability. This approach could also be used to identify optimal catalysts for transformations involving this molecule, for instance, by calculating the interaction energies and activation barriers for a range of potential catalytic systems.

Synthetic Utility and Strategic Applications in Organic Synthesis

Building Block for Complex Organic Molecules

The inherent reactivity of the cyclopropylamine (B47189) moiety, particularly its propensity to undergo ring-opening reactions, makes 4-chloro-2-cyclopropylaniline a valuable precursor for synthesizing intricate cyclic and heterocyclic systems.

The strain within the cyclopropane (B1198618) ring can be harnessed to initiate ring-opening annulation reactions. A prominent application is the [3+2] cycloaddition with various π-systems, such as alkenes and alkynes, to construct five-membered rings. nih.govrsc.org This process is often facilitated by visible-light photoredox catalysis, where single-electron oxidation of the aniline (B41778) nitrogen generates an amine radical cation. nih.govbeilstein-journals.org This intermediate triggers the opening of the cyclopropyl (B3062369) ring to form a distonic radical cation, which then engages with an alkene or alkyne partner. nih.gov

This methodology has been successfully applied to synthesize a variety of substituted cyclopentylamines. rsc.org For instance, the photocatalyzed [3+2] cycloaddition of N-cyclopropylanilines with olefins yields cyclopentylamine (B150401) derivatives, which are important structural motifs in bioactive molecules. rsc.org Furthermore, these cycloaddition products can serve as versatile intermediates for further transformations. For example, an intramolecular cross-coupling of a synthesized cyclopentylamine derivative has been shown to produce a biologically significant indoline (B122111) derivative. rsc.org Similarly, intermolecular [3+2] annulation with alkynes affords cyclic allylic amines and provides a route to complex heterocycles like fused indolines. nih.govnih.gov The synthesis of indolines, core structures in many natural products and pharmaceuticals, can also be achieved through other synthetic strategies starting from related aniline derivatives. orgsyn.orgrsc.orgorganic-chemistry.orgbohrium.com

Table 1: Examples of [3+2] Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Cyclopropylaniline | Alkene | Visible Light, Photoredox Catalyst (e.g., Ru(bpz)₃²⁺) | Cyclopentylamine | rsc.org |

| N-Cyclopropylaniline | Alkyne | Visible Light, Photoredox Catalyst (e.g., Ru(bpz)₃²⁺) | Cyclic Allylic Amine / Fused Indoline | nih.govnih.gov |

| Arylcyclopropylamine | Olefin | Visible Light, Organic Photoredox Catalyst (QXPT-NPh) | Cyclopentylamine / Spiro[4.n] Skeletons | researchgate.net |

The ability to construct diverse molecular frameworks from this compound and its analogues makes it a valuable tool in medicinal chemistry and drug discovery. The resulting scaffolds, such as substituted indolines and cyclopentylamines, are prevalent in pharmacologically active compounds. rsc.orgrsc.org For example, tricyclic indolines, which can be synthesized through multi-step sequences involving indole (B1671886) chemistry, have shown antibacterial activity. rsc.org The development of diastereoselective synthetic routes allows for the preparation of specific stereoisomers, which is crucial for creating chemical probes to identify biological targets. rsc.org

Furthermore, the diversification of the core structure enables the synthesis of analogues for structure-activity relationship (SAR) studies. For instance, N-cyclopropylanilines have been used to synthesize potent antagonists for prostanoid receptors and inhibitors for breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are involved in multidrug resistance in cancer. researchgate.netnih.gov

Role as Mechanistic Probes in Radical Chemistry

The cyclopropyl group attached to the aniline nitrogen serves as an effective "radical clock." The rapid and irreversible ring-opening of the cyclopropylaminyl radical cation provides a powerful tool for investigating reaction mechanisms, particularly those involving single-electron transfer (SET) processes. capes.gov.bracs.orgijasrm.com

When this compound undergoes a one-electron oxidation, it forms a radical cation. beilstein-journals.org This species can rapidly rearrange through the cleavage of a C-C bond in the cyclopropyl ring. capes.gov.bracs.org The rate of this ring-opening is known and can be used to "time" other competing chemical events. nih.govacs.org If a reaction involving a suspected SET step produces ring-opened products from a cyclopropylaniline substrate, it provides strong evidence for the formation of the radical cation intermediate. capes.gov.brresearchgate.net

This principle has been applied to study various chemical and biological oxidation processes. acs.orgfrontiersin.org For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the specific cleavage of the cyclopropyl group, supporting a mechanism that proceeds through an amine radical cation intermediate. capes.gov.brresearchgate.net Similarly, these compounds have been developed as probes to study the oxidative properties of photosensitizers, as the irreversible ring-opening overcomes issues of radical cation quenching that can occur with simpler anilines. acs.orgresearchgate.net The rate of ring-opening can be influenced by substituents on both the aniline and cyclopropyl rings, allowing for the fine-tuning of these mechanistic probes. nih.govacs.orgvt.edu

Table 2: Radical Ring-Opening Rates of N-Cyclopropylaniline Radical Cations

| Compound | Ring-Opening Rate Constant (s⁻¹) | Significance | Reference |

|---|---|---|---|

| N-Cyclopropyl-N-methylaniline radical cation | 4.1 × 10⁴ | Too slow to be an effective SET probe in many systems. | nih.govacs.org |

| 6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] radical cation | 4.1 × 10² | Demonstrates that stereoelectronic effects are not the primary rate-limiting factor. | nih.govacs.org |

| 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline radical cation | 1.7 × 10⁸ | Phenyl substitution provides a driving force, accelerating the ring-opening significantly. | nih.govacs.org |

Intermediate in the Preparation of Fine Chemicals and Specialty Materials

Beyond its use in complex molecule synthesis and mechanistic studies, this compound serves as a key intermediate in the production of fine chemicals and specialty materials. Aniline derivatives are fundamental building blocks in the chemical industry, used in the manufacture of agrochemicals, dyes, and polymers. chemimpex.com The specific substitution pattern of this compound (a chloro group for reactivity and a cyclopropyl group for unique transformations) makes it a valuable precursor for creating specialized products. For example, related chloroaniline structures are used in the synthesis of herbicides and pesticides. chemimpex.com While specific large-scale industrial applications for this compound are not widely documented in the reviewed literature, its derivatives have been explored in the synthesis of novel diamide (B1670390) insecticides and other biologically active agents. researchgate.net Its role as a building block implies its utility in synthetic sequences that lead to high-value, specialized chemical products. thieme.de

Strategic Building Block for Diversification and Functionalization of Aniline and Cyclopropyl Moieties

The structure of this compound offers multiple handles for chemical modification, making it a strategic platform for generating molecular diversity. The aniline ring can undergo typical electrophilic aromatic substitution reactions, and the amino group can be acylated, alkylated, or used in cross-coupling reactions. The chloro-substituent itself can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity.

The cyclopropylamine unit is the site of unique reactivity. As discussed, its ring-opening under SET conditions is a powerful tool for building new carbocyclic and heterocyclic systems. nih.govacs.org This transformation effectively converts the cyclopropyl group into a three-carbon chain that can be incorporated into a new ring system, a strategy that significantly diversifies the molecular architecture. nih.govuark.edu This dual reactivity allows for a modular approach to synthesis, where both the aromatic core and the cyclopropyl unit can be independently or sequentially functionalized to create libraries of related compounds for screening and optimization in various applications.

Structure Reactivity Relationship Srr of 4 Chloro 2 Cyclopropylaniline and Its Derivatives

Impact of Substituents on Electronic Properties and Cyclopropyl (B3062369) Ring Stability

Substituents on the aromatic ring of 4-chloro-2-cyclopropylaniline play a significant role in modulating its electronic properties and the stability of the cyclopropyl group. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can either stabilize or destabilize the molecule, particularly the radical cation that forms during single-electron transfer (SET) reactions. acs.org

Electron-donating groups are known to lower the single-electron transfer oxidation potential of anilines. acs.org However, they can also slow down the rate of cyclopropyl ring-opening by stabilizing the nitrogen radical cation through resonance. acs.org Conversely, electron-withdrawing groups increase the oxidation potential, making the initial oxidation more difficult, but can accelerate the subsequent ring-opening of the cyclopropyl group. acs.org

For instance, in a study involving N-cyclopropylaniline (CPA) analogs, a methoxy (B1213986) group (an EDG) was found to provide sufficient resonance stabilization to the nitrogen radical cation, thereby slowing the cyclopropyl ring-opening. acs.org This stabilization allows for other competitive processes to occur. acs.org In contrast, a chloro group (an EWG) has the opposite effect. acs.org

Research has shown that the rate constant for the ring opening of the radical cation of N-cyclopropyl-N-methylaniline is relatively slow. acs.org This has been attributed to both a resonance effect, where the spin and charge of the radical cation are delocalized into the phenyl ring, and the molecule's conformation not being ideal for ring opening. acs.orggrafiati.com To overcome this, derivatives have been designed to facilitate the ring-opening process. For example, the introduction of a phenyl substituent on the cyclopropyl group in 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline significantly accelerates the ring-opening, with a rate constant of 1.7 × 10⁸ s⁻¹. acs.org This demonstrates that the energy lost from the resonance stabilization of the ring-closed form can be compensated by the incorporation of a radical-stabilizing group on the cyclopropyl ring. acs.org

Table 1: Impact of Substituents on the Rate of Cyclopropane (B1198618) Ring Opening

| Compound | Substituent(s) | Rate Constant for Ring Opening (s⁻¹) | Oxidation Potential (V) | Reference |

| N-Cyclopropyl-N-methylaniline | None | 4.1 x 10⁴ | +0.528 | grafiati.com |

| 1'-Methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | Locked conformation | 3.5 x 10² | 0.3 | grafiati.com |

| 6'-Chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | Chloro, Locked conformation | 4.1 x 10² | 0.366 | grafiati.com |

| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline | 4-Chloro, 2-Phenyl on cyclopropyl | 1.7 x 10⁸ | 0.53 | acs.orggrafiati.com |

Stereoelectronic Effects Governing Reaction Outcomes

Stereoelectronic effects are crucial in determining the reaction pathways and outcomes for this compound and its derivatives. These effects relate to the influence of the molecule's spatial arrangement of orbitals on its reactivity. For the cyclopropyl ring to open, a specific geometric alignment is required.

The sluggish rate of ring opening in some N-cyclopropylanilines has been partly attributed to the lowest energy conformation of the radical cation not meeting the stereoelectronic requirements for this process. acs.org To investigate this, new series of N-cyclopropylanilines were designed to "lock" the cyclopropyl group into the necessary bisected conformation for ring opening. acs.org The results from these constrained systems, such as 1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline], effectively ruled out the stereoelectronic argument as the sole reason for the slow ring opening in the unconstrained parent compounds. acs.org

In nucleophilic substitution reactions on substituted arylcyclopropane cation radicals, stereoelectronic effects are evident. These reactions have been found to proceed stereospecifically with inversion of configuration and high regioselectivity for the nucleophilic attack at the more substituted carbon atom. acs.org

Furthermore, in photoredox-mediated [3+2] annulation reactions of cyclopropylanilines with cyclopropenes, high diastereoselectivity was achieved by combining a bulky cyclopropylaniline with difluorocyclopropenes. rsc.org This highlights the importance of steric and electronic factors in controlling the stereochemical outcome of the reaction.

Rational Design Principles for Modulated Chemical Behavior

The rational design of this compound derivatives allows for the fine-tuning of their chemical behavior for specific applications. By strategically incorporating different substituents, researchers can modulate properties like reactivity, selectivity, and stability.

One key principle is the use of substituents to control the rate of cyclopropyl ring-opening. As discussed, adding a radical-stabilizing group like phenyl to the cyclopropyl ring can dramatically increase the rate of ring opening. acs.org This is a powerful tool for designing molecular probes for single-electron transfer reactions. acs.org

Another design strategy involves altering the electronic properties of the aniline (B41778) ring. Attaching electron-donating or electron-withdrawing groups can be used to tune the oxidation potential of the molecule. acs.org This is particularly useful in the context of photoredox catalysis, where matching the redox potential of the catalyst and substrate is crucial for efficient reaction. rsc.orgacs.org

The synthesis of novel derivatives with specific functionalities is also a cornerstone of rational design. For example, the development of methods for the direct cyclopropylation of anilines has expanded the range of accessible structures. researchgate.net Furthermore, the use of this compound derivatives as building blocks in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals, relies on the predictable reactivity imparted by the chloro and cyclopropyl groups.

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to guide the rational design process. boisestate.edu These calculations can predict how different substituents will affect the electronic properties and reactivity of the molecule, allowing for a more targeted and efficient approach to synthesizing new derivatives with desired characteristics. The use of molecular modeling and X-ray crystallography has also proven effective in the rational design of potent and bioavailable drug candidates based on related structures. nih.gov

Q & A

Q. Table 1: Optimized Reaction Conditions for Synthesis

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Catalyst Loading | 1–5 mol% Pd | 3 mol% |

| Reaction Temperature | 70–130°C | 110°C |

| Solvent | Toluene, DMF, THF | Toluene |

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) at 7 Days |

|---|---|

| 25°C, dark | <2% |

| 40°C, 75% RH | 12% |

| UV light (254 nm) | 28% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.